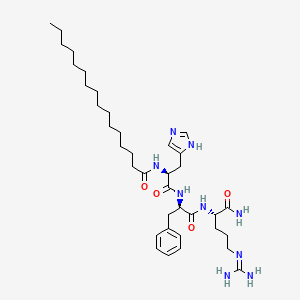
Benzoimidazol-1-YL-acetic acid hydrochloride
Vue d'ensemble
Description
Benzoimidazol-1-yl-acetic acid hydrochloride is a biochemical used for proteomics research . Its molecular formula is C9H9ClN2O2, and it has a molecular weight of 212.63 .
Synthesis Analysis
The synthesis of this compound is achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Molecular Structure Analysis
The molecular formula of this compound is C9H9ClN2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include N-alkylation of imidazole using tert-butyl chloroacetate, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester .Physical and Chemical Properties Analysis
The density of this compound is 1.4±0.1 g/cm3, and its boiling point is 406.3±47.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C, and the enthalpy of vaporization is 69.4±3.0 kJ/mol . The flash point is 199.5±29.3 °C .Applications De Recherche Scientifique
Mechanism of Action and Biological Impact
Benzoimidazol-1-YL-acetic acid hydrochloride belongs to the benzimidazole class, which has been extensively researched for its biological impacts. Benzimidazoles, including derivatives such as this compound, act as specific inhibitors of microtubule assembly, targeting the tubulin molecule. This mechanism is pivotal in both fungicidal and potential anticancer applications, as it interferes with cell division. The research underscores the utility of benzimidazoles in elucidating the structure and function of microtubules, contributing significantly to molecular genetics and cell biology (Davidse, 1986).
DNA Interaction and Utility in Research
Benzoimidazole derivatives, closely related to this compound, demonstrate strong binding to the minor groove of DNA, particularly favoring AT-rich sequences. This property is exploited in cellular biology for DNA staining and analysis, contributing to a deeper understanding of chromosomal structures and functions. Such interactions also pave the way for the development of Hoechst derivatives as radioprotectors and topoisomerase inhibitors, underscoring the therapeutic potential of benzimidazole-based compounds (Issar & Kakkar, 2013).
Anticancer Potential
Recent advancements highlight benzimidazole hybrids, including structures similar to this compound, as promising anticancer agents. These derivatives exhibit a broad spectrum of anticancer activities through various mechanisms such as DNA intercalation, enzyme inhibition, and tubulin polymerization disruption. The significant potential of benzimidazole derivatives in cancer treatment is attributed to their structural similarity to natural purines, offering a foundation for developing targeted anticancer therapies (Akhtar et al., 2019).
CNS Applications
Benzimidazole compounds, related to this compound, have been explored for their central nervous system (CNS) effects. These studies focus on converting benzimidazoles into more potent drugs for CNS disorders, leveraging their ability to cross the blood-brain barrier and modulate neurological pathways. The research aims to develop novel treatments for the increasing incidence of challenging CNS diseases, suggesting a promising future for benzimidazole derivatives in neuropharmacology (Saganuwan, 2020).
Mécanisme D'action
The synthesized imidazol-1-yl-acetic acid hydrochloride is utilized to prepare zoledronic acid . Zoledronic acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring. It inhibits osteoclast action and bone resorption and is used to treat tumor-induced hypercalcemia .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Orientations Futures
The synthesized imidazol-1-yl-acetic acid hydrochloride is utilized to prepare zoledronic acid . Zoledronic acid is a third-generation bisphosphonate derivative characterized by a side chain that includes an imidazole ring. It inhibits osteoclast action and bone resorption and is used to treat tumor-induced hypercalcemia . This suggests potential future directions in the treatment of diseases characterized by high levels of calcium in the blood .
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWNVGNQMOICBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)



![7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B3169210.png)







